Rutinose

Descripción

Propiedades

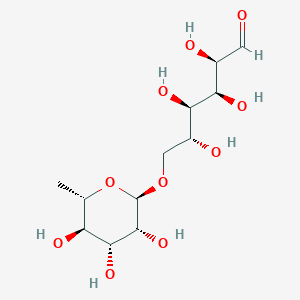

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7-,8+,9+,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYCUQCIDSHOHI-IFLAJBTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896972 | |

| Record name | 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-74-4 | |

| Record name | Rutinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTINOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C4U3505G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Structure of Rutinose: A Technical Guide to its Composition and Linkage

For Immediate Release

This whitepaper provides a comprehensive technical overview of the disaccharide rutinose, detailing its composition, glycosidic linkage, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological significance of this carbohydrate moiety, which is commonly found in various flavonoid glycosides.

Core Composition and Linkage

This compound (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide with the chemical formula C₁₂H₂₂O₁₀.[1][2] It is composed of two monosaccharide units: α-L-rhamnopyranose and D-glucopyranose.[3] These units are covalently joined by an α-(1→6) glycosidic bond.[4] This specific linkage connects the anomeric carbon (C-1) of the α-L-rhamnopyranose to the hydroxyl group on the sixth carbon (C-6) of the D-glucopyranose molecule.

The structure of this compound is fundamental to the solubility, stability, and bioavailability of many naturally occurring flavonoid glycosides, such as rutin (quercetin-3-O-rutinoside) and hesperidin.[5]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₁₀ | |

| Molar Mass | 326.30 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | Decomposes between 189-192°C; a rough estimate is 190.5°C. The dried material softens around 140°C. | |

| Optical Rotation | [α]D²⁰ = +3.2° → +0.8° (c=4 in water); [α]D²⁰ = -0.5° to -1.5° (c=4 in H₂O, after 24 hrs); [α]D²⁰ = -10° (95% alcohol) | |

| Solubility | Very soluble in water; soluble in alcohol. | |

| Hygroscopicity | Very hygroscopic, turning into a syrup on exposure to air. |

Experimental Protocols for this compound Analysis

The isolation and characterization of this compound are critical for research in natural product chemistry and drug development. The following sections detail the methodologies for its enzymatic preparation and structural elucidation.

Enzymatic Preparation of this compound from Rutin

This compound can be efficiently prepared by the enzymatic hydrolysis of rutin. This method is preferred for its specificity and mild reaction conditions.

Principle: The enzyme rutinosidase (an α-L-rhamnosidase) selectively cleaves the glycosidic bond between the flavonol quercetin and the disaccharide this compound in the rutin molecule.

Experimental Workflow:

Detailed Methodology:

-

Enzyme and Substrate Preparation: A crude or purified rutinosidase solution is prepared. Rutin is suspended in a buffered solution at a concentration that can be up to 300 g/L.

-

Enzymatic Reaction: The enzyme solution is added to the rutin suspension. The reaction mixture is incubated at an optimal temperature (e.g., 40-50°C) and pH (e.g., 3.5-5.0) with agitation.

-

Reaction Monitoring: The progress of the hydrolysis is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of rutin and the formation of quercetin and this compound.

-

Product Separation: Upon completion of the reaction, the mixture is heated to inactivate the enzyme. The insoluble quercetin precipitate is separated from the aqueous solution containing this compound by filtration or centrifugation.

-

Purification of this compound: The filtrate containing this compound can be further purified by treatment with activated charcoal and other clarifying agents to remove residual proteins and colored impurities.

Structural Elucidation of this compound

The precise structure of this compound, including the nature of its monosaccharide units and the glycosidic linkage, is confirmed using modern spectroscopic techniques.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural determination of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the stereochemistry of the glycosidic bond.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that help to confirm the sequence of the monosaccharides and the position of the glycosidic linkage. For instance, in the analysis of flavonoid rutinosides, a characteristic loss of the this compound moiety (308 Da) is observed.

Signaling Pathways and Logical Relationships

The hydrolysis of flavonoid glycosides like rutin is a critical step in their metabolism and absorption in biological systems. The following diagram illustrates the enzymatic cleavage of rutin into its constituent parts.

This enzymatic action, which can be carried out by microbial enzymes in the gut, is essential for the liberation of the biologically active aglycone, quercetin, thereby influencing its bioavailability.

Conclusion

This compound is a key disaccharide whose structural features play a significant role in the properties of a wide range of bioactive flavonoid glycosides. A thorough understanding of its composition, linkage, and the methods for its preparation and analysis is crucial for advancing research in phytochemistry, pharmacology, and the development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working in these fields.

References

Unveiling Rutinose: A Technical Guide to Its Natural Sources and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutinose, a disaccharide composed of α-L-rhamnose and β-D-glucose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), is a naturally occurring carbohydrate of significant interest in the pharmaceutical and nutraceutical industries.[1][2] While it can be found as a free sugar in some specific plant species, its primary occurrence is as a glycosidic moiety of various flavonoids, most notably rutin (quercetin-3-O-rutinoside).[1][3][4] Rutin itself is renowned for its antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties. The this compound component plays a crucial role in the solubility and bioavailability of these flavonoid compounds. This technical guide provides an in-depth overview of the principal plant sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a summary of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found in plants as a constituent of the flavonoid glycoside, rutin. Therefore, plant species with high concentrations of rutin are the most significant natural sources of this compound. The content of rutin can vary considerably between different plant species and even between different parts of the same plant (leaves, flowers, seeds).

Quantitative Data on Rutin Content in Various Plant Sources

The following table summarizes the quantitative data for rutin content in several key plant sources. As rutin is comprised of one molecule of quercetin and one molecule of this compound, the abundance of rutin directly correlates to the potential yield of this compound.

| Plant Species | Plant Part | Rutin Content | Reference(s) |

| Fagopyrum tataricum (Tartary Buckwheat) | Grain/Seeds | 0.8% - 1.7% DW (up to 2,132.1 mg/100g) | |

| Fagopyrum esculentum (Common Buckwheat) | Leaves | ~3,417 mg/100g DW | |

| Fagopyrum esculentum (Common Buckwheat) | Grain | 9.0 - 36.2 mg/100g DW | |

| Sophora japonica (Pagoda Tree) | Flower Buds | High, with extraction yields up to 29% | |

| Rhus cotinus (Smoketree) | Not specified | ~10.53% | |

| Sophora secundiflora (Texas Mountain Laurel) | Seeds | ~8.4% | |

| Mangifera indica (Mango) | Leaves | ~5.2% | |

| Citrus spp. (Orange) | Leaves | ~11 g/kg (1.1%) | |

| Citrus spp. (Lime) | Leaves | ~7 g/kg (0.7%) | |

| Citrus spp. | Fruit Peels | 32 - 49 mg/g (as rutin equivalents) | |

| Capparis spinosa (Caper) | Leaves | ~2.7g per 100g of leaves | |

| Datisca glomerata | Roots, Nodules, Leaves | Contains free this compound |

DW: Dry Weight

Biosynthetic Pathway of Rutin

This compound is attached to the flavonol quercetin in a two-step glycosylation process at the end of the flavonoid biosynthesis pathway. This pathway begins with the amino acid phenylalanine. The key enzymatic steps leading from quercetin to rutin are catalyzed by specific UDP-glycosyltransferases (UGTs).

-

Glucosylation: Quercetin is first glucosylated at the 3-hydroxyl position to form isoquercitrin (quercetin-3-O-glucoside). This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

-

Rhamnosylation: Subsequently, a rhamnosyl group is added to the 6-hydroxyl position of the glucose moiety of isoquercitrin. This final step is catalyzed by a flavonoid 3-O-glucoside L-rhamnosyltransferase, yielding rutin.

Experimental Protocols

The analysis of this compound from plant sources typically involves a multi-step process: extraction of the parent glycoside (rutin), hydrolysis to cleave the disaccharide, followed by chromatographic separation and quantification.

Extraction of Rutin from Plant Material

A common method for extracting flavonoids like rutin is percolation with an alcohol-based solvent.

-

Objective: To efficiently extract rutin from dried plant material.

-

Apparatus: Percolator or soxhlet extractor, rotary evaporator.

-

Reagents: 70% Methanol or 80% Ethanol.

-

Protocol:

-

Grind dried and powdered plant material (e.g., waste tobacco leaves) to a fine powder (approx. 60 mesh).

-

Percolate the ground material with 70% methanol until a cyanidin test for flavonoids is negative.

-

Collect the methanolic extract and evaporate the solvent under vacuum at 50°C using a rotary evaporator.

-

The resulting aqueous extract can be further partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol) to purify the flavonoid fraction.

-

Hydrolysis of Rutin to Yield this compound

To analyze this compound, it must first be cleaved from the quercetin aglycone. This can be achieved through either acid or enzymatic hydrolysis.

a) Acid Hydrolysis

This method is effective for complete hydrolysis but can lead to the degradation of the resulting monosaccharides if not controlled.

-

Objective: To hydrolyze rutin into quercetin, rhamnose, and glucose.

-

Reagents: 80% Ethanol, Hydrochloric Acid (HCl).

-

Protocol:

-

Dissolve the rutin-containing extract or purified rutin in 80% ethanol.

-

Add HCl to a final concentration of 0.5 M to 1.0 M.

-

Heat the mixture. For example, with 0.5 M HCl in 80% ethanol, nearly complete conversion to quercetin occurs within 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Once complete, neutralize the solution for subsequent analysis.

-

b) Enzymatic Hydrolysis

This method uses specific enzymes (rutinosidases) for a more targeted cleavage, preserving the disaccharide structure of this compound.

-

Objective: To selectively cleave the bond between quercetin and this compound, releasing intact this compound.

-

Enzyme: Rutinosidase (e.g., from Aspergillus niger or Aspergillus flavus).

-

Reagents: Citrate buffer (e.g., 50 mM, pH 3.0-5.0).

-

Protocol:

-

Dissolve the rutin-containing extract in a suitable buffer (e.g., 50 mM citrate buffer, pH 3.0).

-

Add the rutinosidase enzyme solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at an optimal temperature (e.g., 40-50°C) for a specified duration (e.g., 6-24 hours).

-

Monitor the reaction by HPLC to observe the decrease in the rutin peak and the appearance of quercetin and this compound peaks.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the separation and quantification of rutin and its hydrolysis products.

-

Objective: To separate and quantify rutin, quercetin, and/or this compound.

-

Instrumentation: HPLC system with a UV or Photo Diode Array (PDA) detector.

-

Protocol Example (for Rutin and Quercetin):

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.5% Acetic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 356 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the extract or hydrolysate in the mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using certified standards of rutin, quercetin, and this compound at known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.

-

Conclusion

This compound, primarily sourced from rutin-rich plants like buckwheat and Sophora japonica, holds considerable potential for pharmaceutical and nutraceutical applications. This guide provides a foundational framework for professionals in research and drug development, offering quantitative insights into its natural abundance and detailed methodologies for its extraction and analysis. The provided protocols for extraction, hydrolysis, and HPLC quantification, along with an understanding of its biosynthetic pathway, equip researchers with the necessary tools to explore and harness the benefits of this valuable disaccharide. Further research into optimizing extraction and hydrolysis techniques will be crucial for the commercial-scale production of this compound and its application in novel therapeutic and health-promoting products.

References

- 1. Rutin - Wikipedia [en.wikipedia.org]

- 2. Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientists.uz [scientists.uz]

- 4. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]

The Biosynthesis of Rutinose in Flavonoid Glycosides: A Technical Guide

Abstract

Flavonoid glycosides are a diverse class of plant secondary metabolites with significant pharmacological activities. Their solubility, stability, and bioavailability are profoundly influenced by the nature of their glycosylation. Rutinose, a disaccharide composed of rhamnose and glucose, is a common sugar moiety found in many bioactive flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in flavonoid glycosides, detailing the key enzymatic steps, presenting quantitative kinetic data, and offering comprehensive experimental protocols for the characterization of the involved enzymes. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

Introduction

The glycosylation of flavonoids is a critical modification that enhances their chemical properties and biological functions.[1][2] This process is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs).[3][4][5] The biosynthesis of the this compound moiety on a flavonoid aglycone is a two-step enzymatic process that results in the formation of a rhamnosyl-(1→6)-glucose disaccharide attached to the flavonoid core. This guide will dissect this pathway, providing the necessary technical details for its study and potential manipulation in synthetic biology and drug development contexts.

The Biosynthetic Pathway of this compound

The formation of a flavonoid rutinoside from a flavonoid aglycone proceeds via two sequential glycosylation reactions, each catalyzed by a specific UGT. The overall pathway can be summarized as follows:

-

Glucosylation of the Flavonoid Aglycone: A UDP-glucose:flavonoid glucosyltransferase catalyzes the transfer of a glucose molecule from UDP-glucose to a hydroxyl group on the flavonoid aglycone. The most common positions for this initial glucosylation are the 3-hydroxyl (in flavonols like quercetin) or the 7-hydroxyl group (in flavanones and flavones). This reaction yields a flavonoid glucoside.

-

Rhamnosylation of the Flavonoid Glucoside: A UDP-rhamnose:flavonoid glucoside rhamnosyltransferase then catalyzes the transfer of a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety on the flavonoid glucoside. This step forms the characteristic α-1,6-glycosidic bond of this compound and results in the final flavonoid rutinoside product.

Key Enzymes

-

UDP-glucose:Flavonoid 3-O-glucosyltransferase (F3GT) / UDP-glucose:Flavonoid 7-O-glucosyltransferase (F7GT): These enzymes belong to the GT1 family of glycosyltransferases and are responsible for the initial glucosylation step. They exhibit specificity for both the flavonoid substrate and the position of glucosylation.

-

UDP-rhamnose:Flavonol 3-O-glucoside 6"-O-rhamnosyltransferase (F3G6"RhaT) / UDP-rhamnose:Flavanone 7-O-glucoside 6"-O-rhamnosyltransferase: These enzymes are responsible for the second step, the addition of rhamnose to the glucose moiety of the flavonoid glucoside.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the glycosyltransferases involved in this compound biosynthesis have been characterized in several plant species. The following tables summarize key quantitative data for these enzymes.

Table 1: Kinetic Parameters of Flavonoid Glucosyltransferases (First Step)

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Fh3GT1 | Freesia hybrida | Cyanidin | 150 | 0.25 | 1667 | |

| Fh3GT1 | Freesia hybrida | Kaempferol | 50 | 0.18 | 3600 | |

| CsUGT76F1 | Citrus sinensis | Hesperetin | 15.16 | 0.77 | 50791 | |

| CsUGT76F1 | Citrus sinensis | Naringenin | 20.41 | 0.71 | 34787 | |

| CsUGT76F1 | Citrus sinensis | Quercetin | 36.78 | 0.58 | 15769 | |

| VvGT1 | Vitis vinifera | Quercetin | 31 | ~0.08 | 2581 | |

| VvGT1 | Vitis vinifera | Kaempferol | 42 | ~0.08 | 1905 |

Table 2: Kinetic Parameters of Flavonoid Glucoside Rhamnosyltransferases (Second Step)

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| AtUGT78D1 | Arabidopsis thaliana | Isorhamnetin-3-O-glucoside | 181 | 0.646 | 3570 | |

| FeF3G6"RhaT | Fagopyrum esculentum | Isoquercitrin | 120 | 0.15 | 1250 | |

| UGT89C1 | Arabidopsis thaliana | Kaempferol 3-O-glucoside | N/A | N/A | N/A |

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the enzymes of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of Recombinant UGTs

This protocol describes the expression of UGTs in Escherichia coli and their subsequent purification.

-

Vector Construction:

-

Amplify the full-length open reading frame of the target UGT gene from cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into an expression vector (e.g., pGEX or pET series) containing a purification tag (e.g., GST or His6-tag).

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 500 mL of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins) according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

-

Protocol 2: In Vitro Enzyme Activity Assay

This protocol is used to determine the activity and substrate specificity of the purified UGTs.

-

Reaction Mixture:

-

Prepare a standard reaction mixture (50 µL total volume) containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.1% (v/v) β-mercaptoethanol

-

2.5 mM UDP-sugar (UDP-glucose or UDP-rhamnose)

-

0.2 mM flavonoid substrate (dissolved in DMSO)

-

1-5 µg of purified recombinant UGT protein

-

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Terminate the reaction by adding an equal volume of methanol.

-

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to precipitate any protein.

-

Analyze the supernatant for product formation using High-Performance Liquid Chromatography (HPLC).

-

Protocol 3: HPLC Analysis of Flavonoid Glycosides

This protocol outlines the conditions for separating and quantifying the products of the enzyme assays.

-

HPLC System:

-

Use a reverse-phase HPLC system equipped with a C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm).

-

Set the column temperature to 30°C.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Use a gradient elution program, for example:

-

0-20 min: 30% to 70% B

-

20-22 min: 70% to 100% B

-

22-30 min: Hold at 100% B

-

-

Set the flow rate to 0.25 - 1.0 mL/min.

-

-

Detection and Quantification:

-

Detect the flavonoids using a UV-Vis detector at a wavelength of 280 nm or 365 nm.

-

Identify the products by comparing their retention times and UV spectra with authentic standards.

-

Quantify the products by integrating the peak areas and comparing them to a standard curve of a known concentration of the product or a related compound.

-

Visualizations

The following diagrams illustrate the biosynthesis pathway of this compound and a typical experimental workflow for enzyme characterization.

References

The Decisive Role of the Rutinose Moiety: An In-depth Technical Guide on its Biological Significance in Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds, are renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. A significant portion of naturally occurring flavonoids exist as glycosides, with the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) being a common conjugate. The presence of this bulky sugar moiety profoundly influences the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profile of the parent flavonoid aglycone. This technical guide provides a comprehensive analysis of the biological role of the this compound moiety, with a focus on its impact on bioavailability, metabolism, enzyme and receptor interactions, and antioxidant activity. Detailed experimental methodologies for key assays are provided, and crucial signaling and metabolic pathways are visualized to offer a deeper understanding of the structure-activity relationships governed by this compound glycosylation.

Introduction

The attachment of a this compound sugar unit to a flavonoid aglycone, most commonly at the 3- or 7-hydroxyl group, dramatically alters its molecular size, polarity, and steric hindrance. These modifications are not mere structural decorations but are pivotal in dictating the fate and function of the flavonoid within a biological system. Understanding the precise role of the this compound moiety is paramount for the rational design of flavonoid-based therapeutics and nutraceuticals with optimized efficacy. This guide delves into the multifaceted biological implications of this compound glycosylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Impact of the this compound Moiety on Bioavailability and Pharmacokinetics

The presence of the this compound group is a critical determinant of a flavonoid's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the bulky and hydrophilic nature of this compound hinders passive diffusion across the intestinal epithelium, leading to lower bioavailability compared to the corresponding aglycone.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from comparative studies of rutin (quercetin-3-O-rutinoside) and its aglycone, quercetin.

Table 1: Pharmacokinetic Parameters of Rutin and Quercetin in Rats Following Oral Administration

| Compound | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Reference |

| Rutin | 34.856 mg/kg | 1.546 ± 0.188 | 1 | 10.355 ± 7.339 | [1] |

| Quercetin | 11.128 mg/kg | 1.127 ± 0.329 | 0.333 (secondary peak at 6h) | 36.454 ± 14.08 | [1] |

Table 2: Comparative Bioavailability of Quercetin from Different Sources in Humans

| Source | Quercetin Dose Equivalent | Relative Bioavailability (%) | Tmax (h) | Reference |

| Quercetin-3-rutinoside (rutin) | 100 mg | 17 ± 15 | 9 | |

| Quercetin aglycone | 100 mg | 24 ± 9 | Not specified | |

| Onions (quercetin glucosides) | 100 mg | 52 ± 5 | < 0.7 |

Table 3: Pharmacokinetic Comparison of Quercetin Aglycone and Rutin in Healthy Volunteers

| Treatment | Dose (mg quercetin equivalent) | Cmax (µg/L) | Tmax (h) | AUC (0-32h) (µg·h/L) | Reference |

| Quercetin aglycone | 50 | 86.1 | 4.8 | Not specified | |

| Rutin | 100 (equivalent to 50mg quercetin) | 89.9 | 7.5 | Not specified |

Metabolism by Gut Microbiota

The primary route for the absorption of flavonoid rutinosides involves their metabolism by the gut microbiota. The large size and hydrophilicity of the this compound moiety prevent its absorption in the small intestine. Upon reaching the colon, gut microbial enzymes, specifically α-L-rhamnosidases and β-D-glucosidases, hydrolyze the glycosidic bond, releasing the aglycone. This deglycosylation is a prerequisite for absorption.

Modulation of Enzyme and Receptor Interactions by the this compound Moiety

The steric hindrance and altered electronic properties imparted by the this compound group can significantly affect the binding affinity of flavonoids to enzymes and receptors.

Enzyme Inhibition

In many cases, the aglycone form of a flavonoid exhibits stronger enzyme inhibitory activity than its rutinoside counterpart. The bulky sugar moiety can sterically hinder the flavonoid from fitting into the active site of the enzyme.

Table 4: Comparative IC50 Values for Enzyme Inhibition

| Enzyme/Transporter | Flavonoid | IC50 (µM) | Reference |

| Angiotensin-Converting Enzyme (ACE) | Rutin | 64 | |

| Quercetin | 43 | ||

| Acetylcholinesterase (AChE) | Rutin | ~1.3 - 2.5 | |

| Quercetin | ~1.3 - 2.5 | ||

| Tyrosinase | Rutin | 130 ± 3 | |

| Quercetin | Not specified | ||

| Organic Anion Transporting Polypeptide 2B1 (OATP2B1) | Rutin | > 100 | |

| Quercetin | 10.2 ± 1.2 |

Receptor Binding

The influence of the this compound moiety on receptor binding is complex and receptor-dependent. While specific Ki values are not extensively reported in comparative studies, the general trend suggests that the aglycone, being smaller and more lipophilic, is more likely to interact with binding pockets of receptors. For instance, in silico studies on the binding of rutin and quercetin to the IL-17 receptor show different binding orientations, suggesting the this compound moiety alters the interaction.

Antioxidant Activity: In Vitro vs. In Vivo Implications

While flavonoid aglycones often demonstrate superior radical scavenging activity in in vitro assays, the presence of the this compound moiety can enhance stability, potentially leading to sustained antioxidant effects in vivo.

Table 5: Comparative Antioxidant Activity

| Assay | Flavonoid | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Rutin | Not specified | |

| Quercetin | Not specified | ||

| ABTS Radical Scavenging | Rutin | Not specified | |

| Quercetin | Not specified |

Note: While specific comparative IC50 values for DPPH and ABTS assays were not found in the searched literature, it is a general observation that aglycones exhibit higher in vitro antioxidant activity.

Influence on Cellular Signaling Pathways

The differential bioavailability and cellular uptake of flavonoid rutinosides and their aglycones can lead to distinct effects on intracellular signaling cascades.

A notable example is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. In a study on angiotensin II-induced cardiomyocyte hypertrophy, rutin and quercetin exhibited different effects on the phosphorylation of MAPK components.

Detailed Experimental Protocols

In Vitro Gut Microbiota Fermentation Assay

Objective: To assess the metabolism of flavonoid rutinosides by human gut microbiota.

Materials:

-

Fresh fecal samples from healthy human donors.

-

Anaerobic chamber.

-

Phosphate-buffered saline (PBS), pre-reduced.

-

Flavonoid rutinoside (e.g., rutin) and its corresponding aglycone (e.g., quercetin) standards.

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Prepare a fecal slurry (e.g., 10% w/v) by homogenizing fresh fecal samples in pre-reduced anaerobic PBS inside an anaerobic chamber.

-

Filter the slurry through sterile gauze to remove large particulate matter.

-

In the anaerobic chamber, dispense the fecal slurry into sterile tubes.

-

Add the flavonoid rutinoside to the experimental tubes to a final concentration of, for example, 100 µM. Include control tubes with no added flavonoid.

-

Incubate the tubes anaerobically at 37°C.

-

At various time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from each tube.

-

Stop the enzymatic reactions by adding a solvent like methanol or by heat inactivation.

-

Centrifuge the samples to pellet bacteria and fecal debris.

-

Analyze the supernatant by HPLC to quantify the disappearance of the rutinoside and the appearance of the aglycone and other metabolites. Compare the retention times and UV spectra with those of the standards.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of flavonoid rutinosides and their aglycones.

Materials:

-

Caco-2 cells.

-

Transwell® inserts (e.g., 0.4 µm pore size).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Hanks' Balanced Salt Solution (HBSS).

-

Flavonoid compounds.

-

LC-MS/MS system.

Procedure:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

-

Add the test flavonoid (rutinoside or aglycone) dissolved in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

-

At the end of the experiment, collect the remaining solution from the apical chamber and lyse the cells to determine intracellular concentrations.

-

Quantify the concentration of the flavonoid in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

DPPH Radical Scavenging Assay

Objective: To determine the in vitro antioxidant capacity of flavonoids.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Methanol.

-

Flavonoid samples.

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the flavonoid samples in methanol.

-

In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the flavonoid samples.

-

Include a control with methanol instead of the flavonoid sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC50 value, which is the concentration of the flavonoid that scavenges 50% of the DPPH radicals.

Conclusion

The this compound moiety is a key structural feature that profoundly governs the biological activity of flavonoids. Its presence generally decreases bioavailability, necessitating metabolism by the gut microbiota for the release of the absorbable aglycone. While often reducing in vitro enzyme inhibitory and antioxidant activities, the this compound group can enhance in vivo stability and modulate signaling pathways in a manner distinct from the aglycone. A thorough understanding of the biological role of the this compound moiety, as outlined in this guide, is essential for the effective development of flavonoid-based strategies for health promotion and disease prevention. Future research should focus on elucidating the specific receptor interactions and signaling pathways uniquely influenced by flavonoid rutinosides to fully harness their therapeutic potential.

References

Rutinose as a Precursor: A Technical Guide to Synthesis and Application

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of rutinose, a key disaccharide, and its role as a precursor in the synthesis of novel compounds. We will delve into the enzymatic and chemical methodologies for producing this compound and utilizing it to create new glycosides with modified physicochemical and biological properties. This document offers detailed experimental protocols, quantitative data, and visual workflows to support research and development in pharmaceuticals, nutraceuticals, and biotechnology.

Introduction to this compound

This compound (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide composed of rhamnose and glucose units linked by an α-1,6 glycosidic bond.[1][2] Its chemical formula is C₁₂H₂₂O₁₀, and its molecular weight is 326.30 g/mol .[3] this compound is naturally found as a component of various flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside) and hesperidin (hesperetin-7-O-rutinoside), which are abundant in citrus fruits, buckwheat, and other plants.[4]

The structure of the carbohydrate moiety significantly impacts the physicochemical and pharmacokinetic properties of flavonoid glycosides, including their solubility, bioavailability, and biological activity. Glycosylation with this compound, for instance, often limits the absorption of flavonoids in the small intestine, necessitating hydrolysis by the gut microbiota to release the absorbable aglycone. This interplay between this compound and biological systems makes it a fascinating target for modification and a valuable precursor for creating novel bioactive compounds.

Chemical and Physical Properties of this compound:

-

CAS Number: 90-74-4

-

Appearance: Very hygroscopic powder, which can turn into a syrup upon exposure to air.

-

Solubility: Very soluble in water, also soluble in alcohol.

-

Hydrolysis: Yields one mole of L-rhamnose and one mole of D-glucose upon hydrolysis with dilute HCl.

Production of this compound via Enzymatic Hydrolysis

The most common and efficient method for producing this compound is through the enzymatic hydrolysis of rutin. This process uses a specific diglycosidase called rutinosidase (EC 3.2.1.168), which selectively cleaves the glycosidic bond between the flavonoid aglycone (quercetin) and the this compound moiety. This biocatalytic approach is environmentally friendly and yields two valuable products: the flavonoid aglycone quercetin and the rare disaccharide this compound.

A novel "solid-state biocatalysis" method has been developed for this conversion, where both the substrate (rutin) and the product (quercetin) are largely undissolved, leading to very high space-time yields and simplified product purification.

The efficiency of the enzymatic hydrolysis of rutin is dependent on several factors, including enzyme concentration, pH, and temperature. The table below summarizes the optimized conditions for this bioconversion.

| Parameter | Optimal Value | Substrate Concentration | Product Yield | Reference |

| Enzyme | Recombinant rutinosidase from Aspergillus niger | 200 g/L Rutin | Quantitative | |

| pH | 3.0 - 3.5 (0.2 M glycine buffer) | 200 g/L Rutin | Quantitative | |

| Temperature | 35 - 40 °C | 200 g/L Rutin | Quantitative | |

| Enzyme Activity | 0.2 U/mL | 200 g/L Rutin | Reaction complete in ~6 hours |

This protocol is based on the "solid-state biocatalysis" method for the enzymatic hydrolysis of rutin.

-

Reaction Setup: Suspend rutin (e.g., 200 g/L) in a 0.2 M glycine buffer with the pH adjusted to 3.5.

-

Enzyme Addition: Add the crude or purified recombinant rutinosidase from Aspergillus niger to the suspension to a final activity of approximately 0.2 U/mL.

-

Incubation: Incubate the reaction mixture at 35°C with shaking (e.g., 750 rpm) for 6-24 hours. Monitor the reaction progress via HPLC.

-

Quercetin Isolation: Upon reaction completion, the precipitated quercetin product is isolated by simple filtration. The filter cake is washed with water and dried to yield pure quercetin.

-

This compound Isolation: The filtrate, which contains the soluble this compound, is collected. Proteins and other impurities are removed by boiling the solution with charcoal, calcium hydroxide, and Celite (e.g., 0.5 g/L each).

-

Purification: After filtration of the clarifying agents, the solution is concentrated by evaporation. Pure this compound (>97%) is obtained by crystallization or lyophilization.

Caption: Workflow for the biocatalytic production of this compound and quercetin.

This compound as a Precursor in Enzymatic Transglycosylation

Transglycosylation is a powerful enzymatic method for synthesizing novel glycosides. In this process, a glycosidase enzyme transfers a sugar moiety from a donor molecule to an acceptor molecule. Rutinosidases and other diglycosidases exhibit excellent transglycosylation activity, using affordable rutinosides like hesperidin or rutin as this compound donors to glycosylate a wide range of acceptor molecules. This allows for the creation of novel compounds with potentially enhanced solubility, stability, or biological activity.

Phenolic compounds are a key class of acceptors for rutinosylation, leading to new glycoconjugates with potential applications in pharmacology and nutrition.

The table below summarizes reaction conditions and yields for the synthesis of various phenolic rutinosides using a 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. and hesperidin as the this compound donor.

| Acceptor Molecule | Acceptor Conc. | Co-solvent | pH | Temp. | Time | Yield (%) | Reference |

| Hydroquinone | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 38 | |

| Phloroglucinol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 28 | |

| Pyrogallol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 22 | |

| Resorcinol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 18 | |

| Catechol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 12 |

This protocol describes the optimized synthesis of 4-hydroxyphenyl-β-rutinoside from hesperidin and hydroquinone.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing hesperidin (this compound donor), 36 mM hydroquinone (acceptor), and 5% (v/v) of a suitable co-solvent (e.g., DMSO or acetonitrile) in a buffer solution at pH 5.0.

-

Enzyme Addition: Initiate the reaction by adding the 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697.

-

Incubation: Incubate the mixture at 30°C for 2 hours with gentle agitation.

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Product Analysis and Purification: Analyze the formation of 4-hydroxyphenyl-β-rutinoside using HPLC. The product can be purified using column chromatography techniques. The structure should be confirmed by NMR.

The transglycosylation activity of rutinosidases also extends to aliphatic alcohols, enabling the synthesis of compounds like 2-phenylethyl rutinoside.

The following data pertains to the preparative scale synthesis of 2-phenylethyl rutinoside using rutin as the donor and purified McGlc or PcGlc enzymes.

| Enzyme | Rutin (Donor) | 2-Phenylethanol (Acceptor) | Co-solvent | pH | Temp. | Product | Reference |

| McGlc | 5.0 mmol | 25 mmol | 25% DMSO | 4.5 | 30 °C | 2-phenylethyl rutinoside | |

| PcGlc | 5.0 mmol | 25 mmol | 25% DMSO | 5.0 | 30 °C | 2-phenylethyl rutinoside |

This protocol is for the preparative scale synthesis of rutinosides using an alcohol acceptor.

-

Reaction Setup: In a suitable vessel, dissolve rutin (5.0 mmol) as the glycosyl donor and 2-phenylethanol (25 mmol) as the acceptor in a McIlvaine buffer (pH 4.5 for McGlc or pH 5.0 for PcGlc) containing 25% DMSO to ensure solubility. The total reaction volume is 15 mL.

-

Enzyme Addition: Add the purified McGlc or PcGlc enzyme (2.3 mg).

-

Incubation: Incubate the reaction overnight at 30°C.

-

Purification: Purify the resulting 2-phenylethyl rutinoside using a Biogel P2 Fine column (Bio-Rad) or similar size-exclusion chromatography.

Caption: General workflow for enzymatic transglycosylation using this compound.

Biological Significance and Metabolic Pathways

The this compound moiety plays a critical role in the metabolism and bioavailability of flavonoids. In their native glycosylated form, flavonoids like rutin and hesperidin are poorly absorbed in the upper gastrointestinal tract. Their absorption is largely dependent on the metabolic activity of the colonic microbiota.

Gut bacteria, particularly species like Bifidobacterium, possess α-L-rhamnosidases and β-glucosidases that hydrolyze the this compound group, releasing the aglycone (e.g., quercetin or hesperetin). This deglycosylation step is crucial, as the aglycones are more readily absorbed by the colonic epithelium. Once absorbed, these aglycones undergo further phase-II metabolism (e.g., glucuronidation, sulfation) in the liver before entering circulation.

The synthesis of novel rutinosides is therefore of great interest, as modifying the structure of these compounds can alter their interaction with gut microbiota, potentially improving bioavailability or creating prodrugs that target the colon. Furthermore, new rutinosides have been shown to possess novel biological activities, such as enhanced antiviral properties against noroviruses.

References

The Disaccharide Rutinose: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutinose, a disaccharide composed of α-L-rhamnose and D-glucose (6-O-α-L-rhamnopyranosyl-D-glucose), is a key structural component of numerous naturally occurring flavonoid glycosides, including the widely studied rutin and hesperidin.[1][2] While not as prevalent in its free form, the isolation and synthesis of this compound are of significant interest for research in glycobiology, pharmacology, and drug development due to its potential biological activities and its role in the bioavailability of flavonoids.[3] This technical guide provides an in-depth overview of the history of this compound discovery, detailed protocols for its isolation from natural sources, and methods for its characterization. It aims to serve as a comprehensive resource for researchers and professionals working with this important disaccharide.

Discovery and History

The history of this compound is intrinsically linked to the study of the flavonoid glycoside rutin. The disaccharide was first prepared and identified in 1924 by Charaux through the enzymatic hydrolysis of rutin using an enzyme preparation he named "rhamnodiastase".[4] This pioneering work laid the foundation for understanding the glycosidic nature of many flavonoids. Subsequent research by Zemplén and Gerecs in the 1930s further elucidated the chemical structure and synthesis of this compound.[4] For many years, the primary method for obtaining this compound was through the hydrolysis of rutin, a compound abundant in plants like buckwheat (Fagopyrum esculentum), citrus fruits, and the Brazilian fava d'anta tree (Dimorphandra mollis). More recently, advancements in enzymology have led to the discovery and application of specific diglycosidases, such as rutinosidase from Aspergillus niger, which can efficiently cleave the bond between this compound and its aglycone, making the disaccharide more accessible for research.

Methods of Isolation and Synthesis

The isolation of this compound is primarily achieved through the hydrolysis of flavonoid glycosides. Both chemical and enzymatic methods have been developed, with enzymatic approaches being favored for their specificity and milder reaction conditions, which prevent the degradation of the sugar moieties.

Enzymatic Hydrolysis of Rutin

A common and effective method for producing this compound is the enzymatic hydrolysis of rutin using rutinosidase. This process yields quercetin and this compound.

Experimental Protocol: Enzymatic Hydrolysis of Rutin using Recombinant Rutinosidase from Aspergillus niger

-

Enzyme Preparation: A crude enzyme preparation of recombinant rutinosidase from Aspergillus niger expressed in Pichia pastoris is used. The activity of the rutinosidase should be determined prior to use. A typical activity in the crude medium can be around 0.4 U/mL.

-

Reaction Setup:

-

Suspend rutin at a high concentration (e.g., 200 g/L) in a buffered enzyme solution.

-

The enzyme solution is prepared by adjusting the pH of the crude medium to 3.5 with H₃PO₄. The medium itself often has a good buffering capacity.

-

The final enzyme concentration in the reaction mixture should be adjusted to approximately 0.2 U/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 40°C with vigorous shaking (e.g., 750 rpm) for up to 24 hours.

-

Monitor the conversion of rutin to quercetin and this compound periodically using High-Performance Liquid Chromatography (HPLC).

-

-

Reaction Termination and Product Separation:

-

Once the rutin is completely consumed, terminate the reaction by heating the mixture to 99°C for 5 minutes.

-

Separate the precipitated quercetin (the aglycone) from the aqueous solution containing this compound by filtration or centrifugation (e.g., 5000 x g for 10 minutes).

-

-

This compound Purification:

-

The filtrate, which contains the active enzyme and this compound, can be further purified.

-

Treat the filtrate with activated charcoal, calcium hydroxide, and Celite (each at 0.5 g/L) and boil briefly to remove protein and phosphate impurities and to decolorize the solution.

-

After another filtration step, pure this compound (>97%) can be obtained by evaporation of the solvent followed by crystallization or lyophilization.

-

Enzymatic Transglycosylation using Diglycosidase from Acremonium sp.

An alternative to direct hydrolysis for obtaining this compound derivatives is through transglycosylation, where the this compound moiety is transferred from a donor molecule (like hesperidin) to an acceptor. This method is particularly useful for synthesizing novel rutinosides. The enzyme 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697 is effective for this purpose.

Experimental Protocol: Synthesis of 4-hydroxyphenyl-β-rutinoside

-

Reaction Components:

-

This compound Donor: Hesperidin

-

This compound Acceptor: Hydroquinone (HQ)

-

Enzyme: 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp.

-

Buffer: 50 mM sodium citrate buffer, pH 5.0

-

Cosolvent: e.g., 5% (v/v)

-

-

Reaction Conditions:

-

Dissolve the hydroxylated organic compound (acceptor) in the buffer. For example, a 36 mM concentration of the acceptor can be used.

-

Add the enzyme to the reaction mixture.

-

Incubate at 30°C for a specified period (e.g., 2 hours).

-

-

Product Analysis and Purification:

-

Monitor the formation of the rutinoside product by HPLC.

-

The product, 4-hydroxyphenyl-β-rutinoside, can be purified using chromatographic techniques.

-

Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data on this compound Isolation and Synthesis

The yield of this compound and its derivatives can vary significantly depending on the chosen method, enzyme source, and reaction conditions.

| Method | Enzyme Source | Substrate/Donor | Product | Yield | Reference |

| Enzymatic Hydrolysis | Recombinant Rutinosidase (Aspergillus niger) | Rutin (up to 300 g/L) | This compound | Virtually quantitative for quercetin precipitation; high recovery of this compound from filtrate | |

| Transglycosylation | Diglycosidase (Acremonium sp. DSM 24697) | Hesperidin | 4-hydroxyphenyl-β-rutinoside | 38% (regarding hesperidin) | |

| Transglycosylation | Diglycosidase (Acremonium sp. DSM 24697) | Hesperidin | Glyceryl rutinoside | 99% | |

| Reverse Hydrolysis | α-L-rhamnosidase (Aspergillus niger) | L-rhamnose and D-glucose | This compound | 23% |

Characterization of this compound

The identity and purity of isolated this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring the progress of the hydrolysis or synthesis reaction and for assessing the purity of the final product. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid) and an organic solvent like acetonitrile or methanol. The retention time of the isolated compound is compared with that of a pure this compound standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the anomeric protons and other sugar protons provide definitive information about the monosaccharide composition and the glycosidic linkage.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to confirm its identity. Fragmentation patterns in MS/MS experiments can provide further structural information.

Signaling and Metabolic Pathways

While there is limited evidence for direct signaling pathways involving free this compound, its biological significance is primarily understood in the context of the flavonoid glycosides from which it is derived and the metabolic fate of its constituent monosaccharides.

Biosynthesis of Rutin (this compound-containing Flavonoid)

This compound is attached to its aglycone, quercetin, in the final steps of the rutin biosynthesis pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the production of rutin and other valuable flavonoids in plants. The pathway starts from the amino acid phenylalanine and involves a series of enzymatic reactions catalyzed by enzymes such as Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), and Flavonol synthase (FLS), culminating in the glycosylation of quercetin.

Caption: Simplified biosynthesis pathway of rutin.

Metabolic Fate of this compound Components

Once this compound is released from its parent flavonoid, either in an industrial process or by the gut microbiota, it can be hydrolyzed into its constituent monosaccharides, L-rhamnose and D-glucose. These sugars then enter their respective metabolic pathways. D-glucose is a central molecule in energy metabolism, primarily entering glycolysis. The metabolic pathway for L-rhamnose breakdown in microorganisms like E. coli involves its conversion to L-rhamnulose, which is then phosphorylated and cleaved into dihydroxyacetone phosphate (an intermediate of glycolysis) and L-lactaldehyde.

Caption: Metabolic fate of this compound components.

Experimental Workflow for this compound Isolation

The overall process for isolating this compound from a natural source like rutin follows a logical sequence of steps, from enzymatic reaction to final purification and characterization.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound remains a disaccharide of significant scientific interest. While its discovery dates back nearly a century, modern enzymatic techniques have greatly improved the efficiency and yield of its isolation. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers to produce and study this compound and its derivatives. Future research may focus on exploring the direct biological activities of free this compound, developing more efficient and sustainable production methods, and utilizing it as a building block for the synthesis of novel glycosylated compounds with enhanced pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acremonium sp. diglycosidase-aid chemical diversification: valorization of industry by-products | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Rutinose: Chemical Identity, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rutinose, a disaccharide of significant interest in the fields of biochemistry, pharmacology, and natural product chemistry. This document outlines its chemical identifiers, physical properties, and methods for its isolation and analysis. Furthermore, it delves into the biological pathways associated with its metabolic fate and the signaling cascades modulated by its parent flavonoid, rutin.

Chemical and Physical Properties of this compound

This compound, a disaccharide composed of rhamnose and glucose, is a naturally occurring carbohydrate.[1][2] It is most commonly found as a glycosidic component of various flavonoids, notably rutin (quercetin-3-O-rutinoside).[3][4] The presence of the this compound moiety significantly influences the solubility, stability, and bioavailability of these flavonoids.[5]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are essential for database searches, regulatory submissions, and unambiguous scientific communication.

| Identifier Type | Value |

| CAS Number | 90-74-4 |

| Molecular Formula | C₁₂H₂₂O₁₀ |

| IUPAC Name | 6-O-(6-Deoxy-α-L-mannopyranosyl)-D-glucose |

| InChI | InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7-,8+,9+,10+,11+,12+/m0/s1 |

| InChIKey | CPYCUQCIDSHOHI-IFLAJBTPSA-N |

| SMILES | C[C@H]1--INVALID-LINK--OC--INVALID-LINK--O)O)O)O)O)O">C@@HO |

| PubChem CID | 441429, 5460038 |

| EC Number | 202-014-4 |

| Synonyms | 6-O-(α-L-Rhamnopyranosyl)-D-glucose, 6-O-(6-Deoxy-α-L-mannopyranosyl)-D-glucose |

Physicochemical Data

Key physicochemical properties of this compound are summarized in Table 2. This data is critical for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value |

| Molecular Weight | 326.30 g/mol |

| Appearance | White to light beige solid |

| Solubility | Soluble in water. |

| Optical Rotation | [α]D²⁰: -0.5 to -1.5° (c=4 in H₂O, after 24 hours) |

Experimental Protocols

This section details methodologies for the extraction of rutin, the precursor to this compound, and the subsequent enzymatic hydrolysis to yield this compound.

Extraction and Purification of Rutin from Plant Material

Rutin is commonly extracted from plant sources such as Sophora japonica. The following protocol is a representative method for its isolation and purification.

Protocol: Ultrasonic-Assisted Extraction and Purification of Rutin

-

Extraction:

-

Mix 20 g of dried and powdered Sophora japonica flower buds with 2000 mL of methanol.

-

Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz and a water bath temperature of 40°C.

-

Repeat the extraction process twice.

-

-

Decolorization:

-

Concentrate the methanol extract to 200 mL using a rotary evaporator.

-

Add 7.2 g of activated carbon powder and reflux in an 80°C water bath for 30 minutes. Repeat this step.

-

-

Chromatographic Separation:

-

Perform polyamide chromatography on the decolorized extract.

-

Use 50 g of polyamide with a particle size of 0.170-0.210 mm to purify 3 g of crude rutin.

-

-

Recrystallization:

-

Recrystallize the purified rutin from a suitable solvent to obtain high-purity crystals.

-

Enzymatic Production of this compound from Rutin

This compound can be efficiently produced by the enzymatic hydrolysis of rutin using rutinosidase or other enzymes with α-L-rhamnosidase activity.

Protocol: Enzymatic Hydrolysis of Rutin

-

Reaction Setup:

-

Suspend rutin (e.g., 200 g/L) in a 0.2 M glycine buffer (pH 3.0).

-

Add a purified rutinosidase enzyme solution (e.g., 0.2 U/mL).

-

-

Incubation:

-

Incubate the reaction mixture at 35°C with shaking (750 rpm) for a specified duration (e.g., 7-24 hours).

-

-

Product Separation:

-

The product, quercetin, will precipitate out of the solution and can be separated by filtration.

-

-

This compound Purification:

-

The filtrate contains the soluble this compound.

-

Boil the filtrate briefly with activated charcoal, calcium hydroxide, and Celite (e.g., 0.5 g/L each) to remove protein and other impurities.

-

Filter the solution and evaporate the solvent.

-

Pure this compound can be obtained by crystallization or lyophilization.

-

Biological Pathways and Significance

While this compound itself is not known to directly modulate major signaling pathways, its role as a component of flavonoid glycosides is crucial for their metabolism and bioavailability. The metabolic fate of rutin, the most well-studied this compound-containing compound, provides insight into the biological context of this compound.

Metabolic Pathway of Rutin in the Gut Microbiota

The deglycosylation of rutin by the gut microbiota is a critical step for the absorption of its aglycone, quercetin. This process involves the enzymatic cleavage of the this compound disaccharide.

Caption: Metabolic pathway of rutin deglycosylation by gut microbiota.

Signaling Pathways Modulated by Rutin

Rutin, the parent glycoside of this compound, has been shown to modulate several key cellular signaling pathways implicated in various diseases, including cancer. It is important to note that these effects are attributed to the intact rutin molecule or its metabolite, quercetin, following the cleavage of this compound.

Caption: Signaling pathways modulated by Rutin.

Conclusion

This compound is a key disaccharide in natural product chemistry, primarily influencing the properties and biological activity of the flavonoids to which it is attached. Understanding its chemical identity, methods of production, and its role in the metabolic pathways of its parent compounds is crucial for researchers in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this important carbohydrate.

References

- 1. Frontiers | Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring [frontiersin.org]

- 2. CAS 90-74-4: this compound | CymitQuimica [cymitquimica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Rutinose from Rutin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutinose, a disaccharide composed of rhamnose and glucose (6-O-α-L-rhamnopyranosyl-D-glucose), is a valuable compound with potential applications in the pharmaceutical and cosmetic industries.[1][2] Traditionally, the acquisition of this compound has been challenging due to its limited availability from natural sources. The enzymatic hydrolysis of rutin, a readily available flavonoid glycoside, presents a promising and environmentally friendly alternative for the production of this compound and its aglycone, quercetin.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from rutin, summarizing key quantitative data and experimental methodologies from recent scientific literature.

Principle of the Reaction

The enzymatic synthesis of this compound from rutin involves the specific cleavage of the glycosidic bond between the disaccharide this compound and the flavonoid aglycone, quercetin.[4] This hydrolysis is catalyzed by enzymes known as rutinosidases or other diglycosidases with similar activity. The reaction yields two primary products: this compound and quercetin.

Enzymes for Rutin Hydrolysis

Several enzymes from various microbial sources have been shown to effectively catalyze the hydrolysis of rutin. The choice of enzyme can influence reaction efficiency, substrate specificity, and optimal reaction conditions.

-

Rutinosidases (EC 3.2.1.168): These are highly specific diglycosidases that cleave the rutinoside linkage. Fungal sources such as Aspergillus niger are known to produce rutinosidases that can be used for this purpose.

-

Diglycosidases: Enzymes from fungi like Fusarium moniliforme have been reported to secrete diglycosidases capable of hydrolyzing rutin.

-

Naringinase and Hesperidinase: These are enzyme complexes that often exhibit both α-L-rhamnosidase and β-D-glucosidase activities. While they can hydrolyze rutin, the reaction may proceed through an intermediate, isoquercitrin (quercetin-3-O-glucoside), before the final products are formed. The relative activities of the enzymes in the complex can affect the product distribution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and quercetin from rutin.

Table 1: Comparison of Different Enzymes for Rutin Hydrolysis

| Enzyme Source | Enzyme Type | Substrate Concentration | Product(s) | Yield | Reference(s) |

| Aspergillus niger | Recombinant Rutinosidase | 200 g/L | Quercetin & this compound | Quantitative conversion within 7h | |

| Fusarium moniliforme MTCC 2015 | Diglycosidase | Not specified | Quercetin & this compound | Not specified | |

| Penicillium decumbens | Naringinase | Not specified | Quercetin | 86% | |

| Snailase | Commercial Enzyme | 0.0242 mg/ml | Quercetin | 98.18% | |

| Hesperidinase | Commercial Enzyme | Not specified | Quercetin & Isoquercitrin | 58.10% Quercetin, 43.21% Isoquercitrin |

Table 2: Optimal Reaction Conditions for Rutin Hydrolysis

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Aspergillus niger (Recombinant Rutinosidase) | 3.5 | 35 | |

| Tartary Buckwheat (FtRHE) | 4.0 | 40 | |

| Snailase | 6.2 | 34 |

Experimental Protocols

The following are generalized protocols for the enzymatic hydrolysis of rutin. Researchers should optimize these protocols based on the specific enzyme used and the desired scale of the reaction.

Protocol 1: Enzymatic Hydrolysis of Rutin using Recombinant Rutinosidase from Aspergillus niger

This protocol is based on the methodology described for a "solid-state biocatalysis" approach, which is suitable for high substrate concentrations.

Materials:

-

Rutin

-

Recombinant rutinosidase from Aspergillus niger (crude or purified)

-

0.2 M Glycine-HCl buffer (pH 3.5)

-

Reaction vessel (e.g., shaker flask)

-

Shaking incubator

-

HPLC system for analysis

Procedure:

-

Prepare a suspension of rutin in the 0.2 M glycine-HCl buffer (pH 3.5) in the reaction vessel. A high concentration of up to 200 g/L can be used.

-

Add the rutinosidase enzyme solution to the rutin suspension. The enzyme activity should be optimized, for example, starting with 0.2 U/mL.

-

Incubate the reaction mixture at 35°C with vigorous shaking (e.g., 750 rpm) to ensure adequate mixing of the solid substrate.

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every 30 minutes).

-

Analyze the samples by HPLC to determine the concentration of rutin, quercetin, and this compound.

-

Upon completion of the reaction, the solid quercetin can be separated by filtration.

-

This compound can be recovered and purified from the filtrate.

Protocol 2: General Protocol for Rutin Hydrolysis using Commercial Enzyme Preparations (e.g., Naringinase, Hesperidinase)

This protocol provides a general framework that can be adapted for commercially available enzyme complexes.

Materials:

-

Rutin

-

Commercial enzyme preparation (e.g., Naringinase from Penicillium decumbens or Hesperidinase)

-

Appropriate buffer (e.g., sodium phosphate buffer, pH to be optimized based on the enzyme)

-

Reaction vessel

-

Water bath or incubator

-

HPLC system for analysis

Procedure:

-

Dissolve or suspend a known concentration of rutin in the selected buffer in the reaction vessel.

-

Pre-incubate the solution at the desired reaction temperature.

-

Add the commercial enzyme preparation to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.

-

Maintain the reaction at the optimal temperature and pH for the chosen enzyme.

-

Monitor the formation of products (isoquercitrin, quercetin, and this compound) over time using HPLC.

-

Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a suitable solvent like ethanol.

-

The products can then be purified using chromatographic techniques.

Signaling Pathways and Logical Relationships

The enzymatic hydrolysis of rutin by different enzymes can follow distinct pathways, especially when using enzyme complexes with multiple activities.

As illustrated in Figure 3, rutinosidases directly hydrolyze rutin to this compound and quercetin. In contrast, enzyme complexes like naringinase and hesperidinase, which contain α-L-rhamnosidase and β-D-glucosidase, can first cleave the terminal rhamnose to produce isoquercitrin, which is then further hydrolyzed to quercetin and glucose. The selective inactivation of β-D-glucosidase activity can be employed to favor the production of isoquercitrin.

Conclusion

The enzymatic synthesis of this compound from rutin offers a highly efficient and specific method for producing this valuable disaccharide. By selecting the appropriate enzyme and optimizing reaction conditions, researchers can achieve high yields of this compound. The protocols and data presented in this document provide a solid foundation for developing and implementing this biotransformation process in a laboratory or industrial setting. Further research may focus on enzyme immobilization and process scale-up to enhance the economic feasibility of this compound production.

References

- 1. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple enzymatic process for the quercetin and this compound preparations from rutin [ouci.dntb.gov.ua]